9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)
CAS No.: 1881321-31-8
Cat. No.: VC4694835
Molecular Formula: C32H26O4
Molecular Weight: 474.556
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881321-31-8 |
|---|---|
| Molecular Formula | C32H26O4 |
| Molecular Weight | 474.556 |
| IUPAC Name | 9-[4-(9-carboxyfluoren-9-yl)butyl]fluorene-9-carboxylic acid |
| Standard InChI | InChI=1S/C32H26O4/c33-29(34)31(25-15-5-1-11-21(25)22-12-2-6-16-26(22)31)19-9-10-20-32(30(35)36)27-17-7-3-13-23(27)24-14-4-8-18-28(24)32/h1-8,11-18H,9-10,19-20H2,(H,33,34)(H,35,36) |
| Standard InChI Key | FVDJDOGYMMOIOF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of two 9H-fluorene-9-carboxylic acid units connected by a butane-1,4-diyl bridge. The fluorene groups provide planar aromaticity, while the aliphatic chain introduces conformational flexibility. This duality enables tunable intermolecular interactions, such as π-π stacking and hydrogen bonding via the carboxylic acid groups. The molecular formula corresponds to an exact mass of 474.183105 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 474.546 g/mol |
| Density | |
| Boiling Point | |
| Flash Point | |
| LogP | 6.76 |
| Vapor Pressure (25°C) |
Synthesis and Manufacturing
Table 2: Comparative Reaction Yields for Fluorene Derivatives
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Hydrazine | Diethyl ether | 20°C | 99% |
| Hydrazine hydrate | Water/ACN | 0–20°C | 95% |
Physicochemical Properties
Thermal Stability
The compound’s high boiling point () and flash point () indicate exceptional thermal stability, likely due to its rigid aromatic framework . Such properties make it suitable for high-temperature applications, such as polymer additives or heat-resistant coatings.
Solubility and Partitioning
With a LogP of 6.76, the compound is highly lipophilic, favoring organic solvents like toluene or dichloromethane over aqueous media. This aligns with its predicted solubility of in water, classifying it as "moderately soluble" by ESOL criteria .
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